2-Amino-4-(2-benzoylphenyl)pyrimidine-5-carbonitrile
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Overview
Description
2-Amino-4-(2-benzoylphenyl)pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is part of the pyrimidine family, which is known for its diverse biological activities and its role as a core structure in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-benzoylphenyl)pyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzophenone with malononitrile and a suitable aldehyde under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or ammonium acetate, and the mixture is refluxed in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-benzoylphenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino and benzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.
Scientific Research Applications
2-Amino-4-(2-benzoylphenyl)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-benzoylphenyl)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as EGFR and COX-2. By binding to these targets, the compound can inhibit their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The pathways involved include the inhibition of tyrosine kinase activity and the modulation of signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diarylpyrimidine-5-carbonitriles: These compounds share a similar core structure and have been studied for their selective A1 adenosine receptor antagonistic properties.
Pyrazolo[3,4-d]pyrimidines: These derivatives are known for their CDK2 inhibitory activity and potential anticancer applications.
Uniqueness
2-Amino-4-(2-benzoylphenyl)pyrimidine-5-carbonitrile stands out due to its dual inhibitory action on EGFR and COX-2, making it a promising candidate for anticancer therapy. Its unique structure also allows for diverse chemical modifications, enhancing its potential for various applications.
Properties
CAS No. |
76988-36-8 |
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Molecular Formula |
C18H12N4O |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-amino-4-(2-benzoylphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H12N4O/c19-10-13-11-21-18(20)22-16(13)14-8-4-5-9-15(14)17(23)12-6-2-1-3-7-12/h1-9,11H,(H2,20,21,22) |
InChI Key |
CDBDGQJXEZUYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=NC(=NC=C3C#N)N |
Origin of Product |
United States |
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